lithium;chloride;hydrate
Description
Significance of Hydrated Lithium Chloride in Fundamental Chemical Sciences
Hydrated lithium chloride, a compound that readily absorbs moisture from the air, holds a significant position in various fields of chemical research. chemimpex.com Its hygroscopic nature makes it an effective desiccant, crucial for controlling moisture in chemical and pharmaceutical industries. samaterials.com Beyond its drying capabilities, hydrated lithium chloride serves as a valuable tool in biochemical research, particularly in protein crystallization and as a reagent in a variety of chemical reactions. chemimpex.comatamanchemicals.com Its ability to dissolve in water and form stable solutions makes it a fundamental component in many laboratory settings. chemimpex.com
The importance of hydrated lithium chloride extends to the burgeoning field of battery technology, where it is a component in electrolyte formulations, contributing to the improved performance and longevity of lithium-ion batteries. chemimpex.comatamanchemicals.com Furthermore, its thermal properties are leveraged in heat transfer fluids and for thermal energy storage applications. samaterials.com The study of hydrated lithium chloride also provides insights into fundamental concepts of ion-solvent interactions, solution thermodynamics, and crystal structure, making it a subject of ongoing scientific inquiry.
Overview of Lithium Halide Hydrates and Their Relevance
Lithium chloride is part of the larger family of lithium halides, which also includes lithium bromide and lithium iodide. A distinguishing feature of lithium chloride, when compared to other alkali metal chlorides, is its ability to form crystalline hydrates. wikipedia.org Known hydrates of lithium chloride include the monohydrate, dihydrate, trihydrate, and pentahydrate. wikipedia.orgresearchgate.net This propensity to form hydrates is attributed to the small size and high charge density of the lithium ion (Li+), which leads to strong interactions with water molecules. wikipedia.org
The study of lithium halide hydrates is relevant for understanding fundamental chemical principles such as hydration, ion-pairing, and the structure of electrolyte solutions. researchgate.netosti.gov These hydrates are not merely laboratory curiosities; they have practical applications. For instance, the hygroscopic nature of lithium chloride hydrates is exploited in dehumidification systems. byjus.com Moreover, the thermodynamic properties of these hydrates are crucial for their application in thermal energy storage systems. unime.itosti.gov The investigation of the crystal structures of these hydrates provides valuable data for solid-state chemistry and materials science. researchgate.net
Historical Context of Structural and Solution Studies of Lithium Chloride Hydrates
The study of lithium chloride and its hydrates has a long history. Early research focused on understanding its behavior in aqueous solutions, with significant work on its thermodynamic properties, such as solution and dilution heats, dating back to the early 20th century. wisconsin.edu The development of techniques like X-ray diffraction allowed for the investigation of the crystal structures of its various hydrated forms.
While the crystal structures of the monohydrates of lithium chloride and lithium bromide have been known for some time, the structures of the higher hydrates (dihydrate, trihydrate, and pentahydrate) were not fully determined until more recently. researchgate.net A 2018 study successfully determined the crystal structures of the di- and trihydrates of lithium chloride, as well as the pentahydrate. researchgate.net Spectroscopic methods, such as near-infrared (NIR) spectroscopy, have also been employed to study the hydration and dehydration processes of lithium chloride, providing insights into the dynamics of water molecule interactions with the salt. acs.orgnih.govacs.org These ongoing studies continue to refine our understanding of the complex behavior of lithium chloride hydrates in both solid and solution phases.
Interactive Data Table: Physicochemical Properties of Lithium Chloride Hydrate (B1144303)
| Property | Value | Source |
| Molecular Formula | LiCl·xH₂O | chemimpex.com |
| Appearance | White crystalline powder | chemimpex.comsamaterials.com |
| Melting Point | >98 °C (decomposes, loses H₂O) | chemimpex.comfishersci.com |
| Density | 1.78 g/cm³ | chemimpex.com |
| Solubility | Soluble in water | chemimpex.comsamaterials.com |
Properties
IUPAC Name |
lithium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Li.H2O/h1H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJIMUZIBHBWBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Crystallographic Investigations and Solid State Structure Elucidation
Crystal Structures of Lithium Chloride Monohydrate
Lithium chloride monohydrate (LiCl·H₂O) is a key compound in the lithium chloride-water system. researchgate.netacs.orgsemanticscholar.orgdaneshyari.comatamanchemicals.com Its structure has been the subject of multiple investigations, leading to the identification of different crystalline forms.
Early Diffraction Studies and Proposed Structural Models
Early diffraction studies of aqueous lithium chloride solutions provided the initial groundwork for understanding the local environment of the lithium and chloride ions. aip.org X-ray and neutron diffraction studies were instrumental in proposing models for the nearest neighbor interactions in solution. aip.org These studies suggested that the basic water structure diminishes as the concentration of lithium chloride increases. aip.org
Reinvestigation and Refined Monohydrate Structures
Later, more detailed single-crystal X-ray diffraction studies led to the refinement of the lithium chloride monohydrate structure. Interestingly, different studies have reported different cell parameters and space groups, indicating the existence of multiple polymorphs. researchgate.net One significant finding was the identification of an orthorhombic modification of lithium chloride monohydrate. researchgate.net This orthorhombic form was solved and refined, providing precise atomic coordinates and bond lengths. researchgate.net
A study by Hönnerscheid et al. (2003) using single-crystal analysis at 100 K determined the space group to be Cmcm with the following lattice parameters: a = 7.5835(2) Å, b = 7.6807(2) Å, and c = 7.6235(2) pm. researchgate.net The structure is derived from the perovskite structure. researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| a (Å) | 7.5835(2) |
| b (Å) | 7.6807(2) |
| c (Å) | 7.6235(2) |
| Z | 8 |
| Temperature (K) | 100 |
Table 1: Crystallographic Data for Orthorhombic LiCl·H₂O researchgate.net
Characterization of Higher Lithium Chloride Hydrates
Beyond the monohydrate, lithium chloride is known to form several higher hydrates, including di-, tri-, and pentahydrates. researchgate.netatamanchemicals.comresearchgate.netchemicalbook.comwikipedia.orgchemicalbook.comatamanchemicals.com The stability of these higher hydrates generally increases at lower temperatures. atamanchemicals.comchemicalbook.comatamanchemicals.com
Dihydrate Crystal Structures (e.g., NaCl·2H₂O or NaI·2H₂O Type Structures)
The crystal structure of lithium chloride dihydrate (LiCl·2H₂O) has been determined and is found to crystallize in a monoclinic system. researchgate.net It adopts a structure type similar to that of NaCl·2H₂O or NaI·2H₂O. researchgate.net In the dihydrate, the lithium cation is octahedrally coordinated. researchgate.net
A 2018 study by Sohr, Schmidt, and Voigt provided detailed crystallographic data for LiCl·2H₂O. nih.gov The structure was determined to be in the monoclinic space group P1 2₁/c 1. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P1 2₁/c 1 |
| a (Å) | 6.0838 |
| b (Å) | 9.3592 |
| c (Å) | 6.0632 |
| α (°) | 90 |
| β (°) | 113.543 |
| γ (°) | 90 |
| Z | 4 |
Table 2: Crystallographic Data for LiCl·2H₂O nih.gov
Trihydrate Crystal Structures
Lithium chloride trihydrate (LiCl·3H₂O) has also been structurally characterized. researchgate.netnih.gov In this hydrate (B1144303), the lithium cation is also octahedrally coordinated. researchgate.netresearchgate.net A surprising finding in the structure of the trihydrate is that one water molecule per Li⁺ ion is not directly coordinated to the lithium cation. researchgate.net
The crystal structure of LiCl·3H₂O was determined to be orthorhombic, with the space group C m c m. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | C m c m |
| a (Å) | 7.1626 |
| b (Å) | 10.351 |
| c (Å) | 5.6038 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Table 3: Crystallographic Data for LiCl·3H₂O nih.gov
Lithium Cation Coordination Environments in Hydrates (e.g., Octahedral Coordination)
In the various hydrated forms of lithium chloride, the lithium cation (Li⁺) is consistently found in an octahedral coordination environment. nih.govresearchgate.net This means each lithium ion is surrounded by six nearest neighbors, which can be either water molecules or chloride ions, arranged at the vertices of an octahedron. This coordination is a recurring motif across the di-, tri-, and pentahydrates of lithium chloride. nih.govresearchgate.net
While tetrahedral coordination is more common for the hydrated lithium ion in the solid state and aqueous solutions, the hydrates of lithium chloride exhibit this distinct octahedral arrangement. rsc.orgacs.orgwikipedia.org For instance, in lithium chloride dihydrate (LiCl·2H₂O), the Li⁺ ion is coordinated by four water molecules and two chloride ions, forming a distorted octahedron. researchgate.netresearchgate.net Similarly, in the higher hydrates, this octahedral coordination is maintained, highlighting a fundamental structural preference in these crystalline solids. nih.gov The Li-O bond distances in these octahedral environments are a key parameter in their structural description. rsc.org
Uncoordinated Water Molecules in Higher Hydrates (e.g., Tri- and Pentahydrates of LiCl)
A surprising and noteworthy feature of the higher hydrates of lithium chloride, specifically the trihydrate (LiCl·3H₂O) and pentahydrate (LiCl·5H₂O), is the presence of uncoordinated water molecules. nih.govresearchgate.net In these structures, not all water molecules are directly bonded to the lithium cation. nih.govresearchgate.net For every lithium ion in the crystal lattice of the tri- and pentahydrates, one water molecule remains outside the primary coordination sphere of the Li⁺ ion. nih.govresearchgate.netdntb.gov.ua
Hydrogen Bonding Networks within Hydrated Lithium Chloride Structures
In concentrated aqueous solutions of lithium chloride, the hydrogen-bonded network of water is significantly disrupted and reorganized by the presence of ions. stanford.edu Within the solid-state hydrates, these networks are more ordered. For example, in lithium chloride dihydrate, hydrogen bonds exist within single layers of the structure. researchgate.net In the pentahydrate, chains are formed and connected via both the water molecules coordinated to the lithium octahedra and the uncoordinated water molecules. researchgate.netresearchgate.net The chloride ions are not merely counter-ions but act as integral parts of these hydrogen-bonded networks. rsc.org The geometry of these bonds, including H⋯Cl⁻ distances and Cl⁻⋯O–H angles, has been a subject of detailed study. rsc.orgarxiv.org
Disorder Phenomena in Lithium Chloride Hydrate Structures (e.g., Monohydrates vs. Higher Hydrates)
Structural disorder is a notable characteristic of lithium chloride monohydrate (LiCl·H₂O), distinguishing it from the higher hydrates. nih.govresearchgate.net Different studies on the monohydrate have reported varied cell parameters and space groups, indicating a degree of structural ambiguity or polymorphism. researchgate.netresearchgate.net This has led to the identification of different modifications, such as an orthorhombic form. researchgate.netresearchgate.net
In contrast, the higher hydrates of lithium chloride, such as the dihydrate, trihydrate, and pentahydrate, exhibit well-ordered crystal structures with no reported disorder. nih.govresearchgate.netdntb.gov.ua This suggests that the increased water content in the higher hydrates contributes to a more stable and ordered packing of ions and water molecules in the crystal lattice.
Structural Studies of Ternary Lithium Chloride Hydrate Systems
The inclusion of a third component with lithium chloride and water leads to the formation of even more complex hydrated crystal structures.
Cesium Lithium Chloride Hydrates (e.g., Cs₃LiCl₄·4H₂O)
The ternary compound cesium lithium chloride tetrahydrate (Cs₃LiCl₄·4H₂O) presents a fascinating crystal structure. nih.govnih.gov In this compound, the lithium cations are coordinated tetrahedrally by four water molecules, forming [Li(H₂O)₄]⁺ units. nih.gov This is a departure from the octahedral coordination seen in the binary lithium chloride hydrates.
The structure of Cs₃LiCl₄·4H₂O is composed of distinct layers. One type of layer consists of alternating lithium hydrate and cesium chloride hydrate units, while the other layer is made up of cesium chloride. nih.gov The layers are interconnected through hydrogen bonds formed between the water molecules and the chloride anions. nih.govresearchgate.net The cesium cations exhibit different coordination environments; some are coordinated by both chloride ions and water molecules in a square-antiprismatic arrangement, while others are surrounded by chloride ions in a distorted cubic fashion. nih.gov
Lithium Aluminum Layered Double Hydroxide (B78521) Chlorides (LADH-Cl)
Lithium aluminum layered double hydroxide chlorides (LADH-Cl) are a class of materials with the general formula [LiAl₂(OH)₆]Cl·nH₂O. mdpi.com These materials possess a layered structure, where one layer is composed of aluminum hydroxides with intercalated lithium ions, and the other layer contains water molecules and charge-balancing chloride ions. researchgate.nettennessee.edu The lithium ions occupy ordered vacancies within the Al(OH)₃ structure, creating positively charged layers. mdpi.com
Stoichiometric and Non-stoichiometric Hydrated Phases (e.g., mLiCl·2Al(OH)₃·nH₂O)
The chemical composition of lithium aluminum layered double hydroxide chlorides (LADH-Cl) is often represented by the general formula mLiCl·2Al(OH)₃·nH₂O. nih.gov Within this class of compounds, both stoichiometric and non-stoichiometric phases have been identified through methods such as powder or single-crystal X-ray diffraction and solid-state magic-angle-spinning NMR (ssNMR). nih.govacs.org
Stoichiometric phases are characterized by fixed integer or semi-integer values for the stoichiometric factors 'm' and 'n'. Research has identified several distinct stoichiometric compounds, including an anhydrous phase, LiCl·2Al(OH)₃, and various hydrated phases such as LiCl·2Al(OH)₃·H₂O, LiCl·2Al(OH)₃·1.5H₂O, and LiCl·2Al(OH)₃·2H₂O. nih.gov
| Phase Type | Chemical Formula |
|---|---|
| Anhydrous | LiCl·2Al(OH)₃ |
| Monohydrate | LiCl·2Al(OH)₃·H₂O |
| Sesquihydrate | LiCl·2Al(OH)₃·1.5H₂O |
| Dihydrate | LiCl·2Al(OH)₃·2H₂O |
More extensively, LADH-Cl exhibits significant non-stoichiometric behavior. acs.org The hydration number, 'n', is particularly volatile and can vary continuously in response to environmental conditions. nih.gov Experimentally determined hydration numbers are often not integers and have been reported to range from approximately 0 to 3.5. nih.govacs.org This variability indicates that water molecules are not always rigidly bound within the crystal lattice. Similarly, the Al:Li molar ratio is not fixed and can vary, leading to non-stoichiometric variations in the 'm' factor as well. nih.gov
Aluminum to Lithium Molar Ratios and Crystal Structure Preservation in LADH-Cl
The molar ratio of aluminum to lithium is a critical parameter that defines the specific phase and structural stability of LADH-Cl. This ratio is often volatile, varying from approximately 2 to 3.5. nih.govacs.org Investigations into the Al(OH)₃-LiCl-H₂O system have identified two principal types of LADH-Cl based on their lithium content. nih.gov
Phase I : This is a lithium-saturated phase where the Al:Li molar ratio is 2. In this phase, all available Al-OH octahedral cavities are occupied by lithium ions. nih.gov It typically forms in environments with high concentrations of aqueous LiCl (greater than 9 wt%). acs.org
Phase II : This is a lithium-unsaturated phase where the Al:Li molar ratio can vary from 2 up to 3. nih.gov This phase is considered the active ingredient in LADH-Cl type lithium sorbents. acs.org
The preservation of the crystal structure during chemical processes like lithium deintercalation is directly dependent on this molar ratio. Research has confirmed that the crystal structure of Phase II remains intact up to an ultimate Al:Li molar ratio of 3. nih.govacs.org If deintercalation proceeds beyond this critical point, the layered structure collapses, leading to the formation of crystalline aluminum hydroxide, specifically gibbsite. nih.govacs.orgresearchgate.net
| Phase Designation | Description | Aluminum to Lithium (Al:Li) Molar Ratio | Structural Stability |
|---|---|---|---|
| Phase I | Lithium Saturated | 2 | Stable |
| Phase II | Lithium Unsaturated (Active Phase) | 2 to 3 | Stable within this range |
| Decomposed Phase | - | > 3 | Structure collapses to form gibbsite |
Layered Structures and Deintercalation Chemistry
The crystal structure of LADH-Cl is a type of Layered Double Hydroxide (LDH). researchgate.netmdpi.comosti.gov These structures are composed of repeating layers. One primary layer consists of aluminum hydroxide, which forms brucite-type sheets containing octahedral voids. etasr.comdiamond.ac.uk Lithium cations are located within these octahedral cavities, creating positively charged [LiAl₂(OH)₆]⁺ layers. osti.govetasr.com To maintain charge neutrality, a second, more loosely organized interlayer region contains water molecules and chloride (Cl⁻) anions. researchgate.netmdpi.comresearchgate.net
Deintercalation is the process of removing guest ions and molecules from the interlayer space of a host material. In the context of LADH-Cl, this refers to the removal of lithium chloride (LiCl). acs.org This process occurs when the material is exposed to pure water or dilute LiCl solutions, causing the lithium-saturated Phase I to transform into the lithium-unsaturated Phase II. nih.govacs.org This reversible (de)intercalation process is fundamental to the material's application as a recyclable lithium sorbent. acs.orgnih.gov
The stability of the layered structure is maintained only within a specific compositional range. nih.gov While the transition between Phase I and Phase II is reversible, excessive deintercalation of lithium—pushing the Al:Li molar ratio beyond 3—results in the irreversible decomposition of the layered double hydroxide structure. acs.org This structural collapse yields crystalline aluminum hydroxide (gibbsite) as a final product. nih.govacs.orgresearchgate.net
Synthesis and Crystallization Methodologies for Lithium Chloride Hydrates
Crystallization from Aqueous Solutions
Crystallization from aqueous solutions is a fundamental method for obtaining lithium chloride hydrates. The number of water molecules incorporated into the crystal structure, known as the degree of hydration, is primarily influenced by the crystallization temperature. chemicalbook.comlithium-chemical.com Generally, lower temperatures favor the formation of higher hydrates. chemicalbook.comlithium-chemical.com
Controlled Temperature and Concentration Methods (e.g., Cryostat, Supercooled Solutions)
Precise control over temperature and solution concentration is crucial for isolating specific lithium chloride hydrates. For instance, lithium chloride dihydrate (LiCl·2H₂O) has been successfully crystallized from a 39.1 wt% aqueous solution of LiCl by storing it in a cryostat at 258 K. researchgate.net The introduction of a glass splinter to this supercooled solution can induce crystallization within an hour. researchgate.net Similarly, controlling the temperature of a saturated LiCl solution is a key factor in industrial crystallization processes, where high temperatures are often employed to manage the solution's high boiling point elevation and viscosity, thereby benefiting the crystallization behavior. ebner-co.de The solubility of LiCl decreases as the temperature is lowered, making cooling crystallization a viable, albeit potentially less efficient, method. ebner-co.de
Research into sorption-based thermal batteries has also utilized controlled crystallization. In these systems, a hot, concentrated LiCl solution is cooled to induce crystallization on a heat exchanger surface, with the cooling water temperature influencing the final concentration of the solution and the driving force for crystallization. osti.gov
| Hydrate (B1144303) | Crystallization Conditions | Reference |
| LiCl·2H₂O | 39.1 wt% aqueous solution, 258 K in a cryostat | researchgate.net |
| LiCl·3H₂O | Picked from a solution of unknown concentration | researchgate.net |
| LiCl·5H₂O | Picked from a solution of unknown concentration | researchgate.net |
Mechanochemical Synthesis of Hydrated Compounds at Room Temperature
Mechanochemical synthesis, a solvent-free or low-solvent method, offers an alternative route to producing hydrated compounds at room temperature. This technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions and phase transformations.
Liquid-assisted grinding (LAG) has been effectively used in the synthesis of ionic cocrystals. For example, the cocrystallization of l- and dl-amino acids with lithium chloride to form hydrates has been achieved by kneading the reactants with small amounts of methanol (B129727) or water in a ball miller. acs.org The choice of the liquid assistant can influence the resulting crystalline form. acs.org Specifically, kneading equimolar amounts of amino acids and LiCl with methanol produced one form of l-Ala·LiCl·H₂O, while using water resulted in a different polymorphic form. acs.org
The amount of additive in mechanochemical reactions is a critical parameter. rsc.org In some cases, the presence of a hydrate can facilitate the formation of a desired product. For instance, a cocrystal of caffeine (B1668208) and citric acid could be prepared by grinding anhydrous reagents with a small amount of water, or by grinding a pre-formed caffeine hydrate with anhydrous citric acid. rsc.org This highlights the potential of using hydrated reactants in mechanochemical synthesis.
| Reactants | Grinding Assistant | Product |
| l-Alanine, LiCl | Methanol | l-Ala·LiCl·H₂O (form I) |
| l-Alanine, LiCl | Water | l-Ala·LiCl·H₂O (form II) |
| dl-Valine, LiCl | Methanol | Conglomerate of l-Val·LiCl·H₂O and d-Val·LiCl·H₂O |
In Situ Synthesis Monitoring for Hydrate Formation and Phase Evolution
Understanding the formation and transformation of lithium chloride hydrates requires real-time observation of the synthesis process. In situ monitoring techniques, such as X-ray diffraction (XRD) and neutron powder diffraction (NPD), are invaluable for tracking phase evolution during crystallization and dehydration.
In situ XRD analysis has been employed to study the dehydration of LiCl hydrates within a silicone-based composite foam. mdpi.com By heating the material under a dry inert atmosphere, researchers were able to observe the structural modifications as the hydrate lost water. mdpi.com This technique allows for the identification of different hydrate forms and the anhydrous salt as a function of temperature. mdpi.com Similarly, environmental scanning electron microscopy (ESEM) can simulate hydration and dehydration cycles, providing morphological information about the interaction between the salt and water vapor. mdpi.com
Neutron powder diffraction is particularly sensitive to lighter elements like lithium and hydrogen, making it well-suited for studying hydrated compounds and complex halide intermediates. rsc.org In situ NPD has been used to follow the synthesis of complex lithium-containing solid electrolytes, revealing the formation and decomposition of intermediate phases, such as those involving ammonium (B1175870) chloride. rsc.org These studies have shown that the phase evolution of as-milled materials can be monitored as a function of temperature, providing insights into the crystallization and transformation processes. nih.gov
Precursor Chemistry in Complex Hydrate Synthesis (e.g., Ammonium Halide Complex Intermediates)
The choice of precursors plays a critical role in the synthesis of complex hydrates and related materials, influencing the reaction pathway and the purity of the final product. The use of ammonium halide complex intermediates is a notable strategy in the synthesis of certain lithium-containing compounds.
In the synthesis of the solid electrolyte Li₃YCl₆ from aqueous solutions, the formation of an ammonium halide complex intermediate is essential to prevent the hydrolysis of the yttrium chloride precursor, which would otherwise lead to the formation of undesirable impurities like YOCl and LiCl. rsc.org In situ neutron diffraction studies have confirmed the formation and subsequent decomposition of (ND₄)₃YCl₆ during the synthesis process when using deuterated precursors. rsc.org The careful dehydration of this complex before reaching high temperatures is crucial for obtaining a pure product. rsc.org
The selection of the lithium precursor itself can also significantly impact the outcome of the synthesis. In the nonaqueous solvothermal synthesis of lithium niobate (LiNbO₃), various lithium precursors, including lithium chloride, were investigated. sfu.ca It was found that precursors like LiCl could lead to incomplete reactions and the formation of impurities, whereas LiOH·H₂O yielded a pure product. sfu.ca This underscores the importance of precursor selection in controlling the phase purity of the final material. sfu.ca
Water-Assisted Electrosynthesis Approaches for Intermetallic Formation
A novel approach for the formation of lithium-containing intermetallics involves a water-assisted electrosynthesis method. This technique demonstrates that water, often considered detrimental in lithium-based electrochemical systems, can play a crucial role in the synthesis process.
Solution Chemistry and Ion Solvent Interactions of Lithium Chloride Hydrates
Hydration Structure in Concentrated Aqueous Lithium Chloride Solutions
In highly concentrated aqueous solutions of lithium chloride, the inherent structure of water is substantially disrupted by the presence of ions. stanford.eduacs.org The water molecules are compelled to reorganize based on the strong water-ion and emerging ion-ion interactions. stanford.eduacs.org This restructuring is a key feature of concentrated electrolyte solutions. stanford.edu
The lithium cation (Li⁺), due to its high charge density, strongly coordinates with the oxygen atoms of water molecules to form distinct hydration shells. aip.org The number of water molecules in the first hydration shell, known as the coordination number, has been a subject of numerous studies, with values varying depending on the concentration and the experimental or computational method used. aip.orgaip.org
Experimental and theoretical studies have reported coordination numbers for Li⁺ ranging from approximately 2 to 6. aip.orgaip.org For instance, neutron diffraction with isotopic substitution (NDIS) studies have found that in the first hydration shell of Li⁺, there are approximately 4.3 water molecules at a 6 m concentration, which increases to 4.9 at 3 m and 4.8 at 1 m in LiCl solutions. nih.gov Ab initio molecular dynamics simulations of a highly concentrated (14 mol L⁻¹) LiCl solution suggest an average tetrahedral configuration for the lithium solvation shell. acs.org Other research indicates that the coordination number of Li⁺ decreases from about 6 at 4 m concentration to about 3 at 10 m. aip.org A study using a combination of cyclic voltammetry and electrochemical quartz crystal microbalance determined the primary hydration numbers to decrease with increasing concentration, from 5.4–5.5 at 2 M LiCl to 1.7–1.8 at 7 M LiCl. researchgate.net This variability highlights the dynamic nature of the hydration shell and its sensitivity to the surrounding ionic environment. aip.orgcas.cz The Li-O distances are consistently found to be around 1.96 Å. nih.gov
Table 1: Lithium Cation (Li⁺) Coordination Numbers in Aqueous LiCl Solutions
| Concentration | Coordination Number | Method | Reference |
|---|---|---|---|
| 1 m | 4.8 (±0.3) | NDIS | nih.gov |
| 2 M | 5.4–5.5 | CV/EQCM | researchgate.net |
| 3 m | 4.9 (±0.3) | NDIS | nih.gov |
| 3 M | 3.9–4.0 | CV/EQCM | researchgate.net |
| 4 m | ~6 | Diffraction/Simulation | aip.org |
| 4 M | 3.5–3.6 | CV/EQCM | researchgate.net |
| 5 M | 2.8–3.1 | CV/EQCM | researchgate.net |
| 6 m | 4.3 (±0.2) | NDIS | nih.gov |
| 6 M | 2.6–2.7 | CV/EQCM | researchgate.net |
| 7 M | 1.7–1.8 | CV/EQCM | researchgate.net |
| 10 m | ~3 | Diffraction/Simulation | aip.org |
NDIS: Neutron Diffraction with Isotopic Substitution, CV/EQCM: Cyclic Voltammetry/Electrochemical Quartz Crystal Microbalance, MD: Molecular Dynamics
The chloride anion (Cl⁻) also organizes surrounding water molecules, but its hydration structure is generally considered weaker and less defined than that of the Li⁺ cation. aip.org The hydrogen atoms of the water molecules are oriented towards the Cl⁻ anion. aip.org
The coordination number for the chloride anion is typically reported to be between 4 and 6. aip.orgaip.org Neutron scattering experiments on 6 m LiCl solutions have been instrumental in determining the solvation structure around the chloride ion. tandfonline.com In a highly concentrated 14 mol L⁻¹ LiCl solution, the mean coordination number for Cl⁻ was found to be 4.4, with the hydration shell formed by strong Cl⁻-H hydrogen bonds. acs.org Unlike the Li⁺ cation, the hydration structure of the Cl⁻ anion appears to be less affected by changes in concentration. nih.gov However, at very high concentrations, Li⁺ ions can replace water molecules in the first hydration shell of Cl⁻. researchgate.net Infrared ratio spectra analysis determined the hydration number of Cl⁻ to be around 2 in aqueous LiCl, suggesting that approximately 3-4 Li⁺ ions replace water molecules in its first hydration shell. researchgate.net
Table 2: Chloride Anion (Cl⁻) Coordination Numbers in Aqueous LiCl Solutions
| Concentration | Coordination Number | Method | Reference |
|---|---|---|---|
| Wide range | ~6 | Diffraction/Simulation | aip.org |
| 6 m | - | Neutron Scattering | tandfonline.com |
| 14 mol L⁻¹ | 4.4 | Ab initio MD | acs.org |
MD: Molecular Dynamics, IR: Infrared
The extensive hydrogen bond network of pure water is significantly altered in concentrated LiCl solutions. acs.orgnih.gov As the salt concentration increases, the hydrogen-bonded network of water molecules progressively breaks down. nih.gov In a 10 m LiCl solution, the number of hydrogen bonds is reduced by about 70% compared to pure water. aip.orgaip.org
Ion Pairing in Aqueous Lithium Chloride Solutions
At higher concentrations, there is insufficient water to fully solvate all ions, leading to the formation of ion pairs. aip.org These can exist as contact ion pairs (CIP), where the ions are in direct contact, or as various forms of solvent-separated ion pairs. aip.org The existence of direct contact ion pairs in highly concentrated LiCl solutions has been supported by molecular dynamics simulations. researchgate.net
Dielectric relaxation spectroscopy has been used to identify different types of ion pairs in aqueous LiCl solutions. acs.orgacs.orgnih.gov These studies have detected two distinct ion-pair contributions:
Double-Solvent-Separated Ion Pairs (2SIP): These are characterized by two water molecules separating the cation and anion. acs.org They have a relaxation time of approximately 200 ps. acs.orgacs.orgnih.gov
Solvent-Shared (or Solvent-Separated) Ion Pairs (SIP): In this configuration, a single water molecule is shared between the hydration shells of the Li⁺ and Cl⁻ ions, acting as a bridge. aip.orgresearchgate.netacs.org This type of ion pair has a relaxation time of about 20 ps. acs.orgacs.orgnih.gov
The presence of these solvent-separated ion pairs has been identified in LiCl solutions up to a concentration of 1.0 M, with no contact ion pairs detected within this range by this technique. acs.orgacs.orgnih.gov
The relative stability of different ion pair configurations is a crucial aspect of the solution chemistry of LiCl. In a solvent-shared ion pair (SIP), a Li⁺ cation is solvated by an oxygen atom of a water molecule, and one of that water molecule's hydroxyl groups is, in turn, bonded to a Cl⁻ anion. aip.org The strong interaction of the Li⁺ with the water oxygen withdraws electron density, which strengthens the hydrogen bond to the Cl⁻, contributing to the stability of this structure. aip.org
Studies suggest that the water molecule bridging a Li⁺ and a Cl⁻ in a solvent-shared ion pair is particularly stable. researchgate.net This stability is evidenced by a red shift in the O-H stretching region of the hydration spectra of the Cl⁻ ion. researchgate.net While direct contact ion pairs (CIPs) are thought to exist at very high concentrations, the formation of a complete solvation shell around the ions to form a solvent-shared ion pair (SIP) appears to be more favorable for LiCl compared to salts with larger cations. aip.orgacs.org This preference is linked to the strong hydration tendency of the small, highly charged Li⁺ ion. acs.org
Water Dynamics and Reorientation in Hydrated Systems
The presence of lithium chloride significantly alters the dynamics and reorientation of water molecules within its hydration shells. In highly concentrated solutions, where the typical hydrogen bond network of water is disrupted, water molecules are forced to restructure based on water-ion and ion-ion interactions. stanford.eduacs.org The lithium ion (Li⁺), with its high charge density, strongly organizes nearby water molecules, reducing their mobility and forming a tightly bound tetrahedral first hydration shell. rsc.org In contrast, the chloride ion (Cl⁻) has a weaker, more disruptive effect on the hydrogen-bond network. rsc.org
Ultrafast polarization-selective pump-probe (PSPP) spectroscopy studies on concentrated lithium chloride solutions reveal that the limited water-water hydrogen bonding is, on average, stronger than in bulk water. stanford.eduacs.org As the salt concentration increases, water molecules exhibit increased angular restriction and slower reorientation, particularly at frequencies associated with strong hydrogen bonding. stanford.eduacs.org This restriction is attributed to the formation of a water-ion network not present in dilute solutions. stanford.eduacs.org
Studies using quasielastic neutron scattering (QENS) and molecular dynamics (MD) simulations have identified two distinct time scales for water diffusion: a slower dynamic for interfacial water (in the hydration layer) and a faster one for bulk water. aps.org The presence of LiCl slows down both types of water dynamics by approximately 50%. aps.org The reorientation of water molecules towards the Li⁺ cation and the formation of Li⁺-water hydration complexes are responsible for this dynamic slowdown. rsc.orgaps.org At high concentrations, the solvation process slows considerably, with solvation times increasing as the LiCl concentration rises. rsc.org
The orientational relaxation of water molecules occurs through wobbling dynamics within a restricted angular cone at short times. researchgate.net At high concentrations, the cone angles are dependent on frequency (and thus hydrogen bond strength), a dependence that diminishes as the concentration decreases and large ion/water clusters give way to contact ion pairs. researchgate.net The slowest component of spectral diffusion, which reflects the rearrangement of water molecules in the water-ion network, is virtually identical to the time required for the complete reorientation of water molecules. stanford.eduacs.org
Table 1: Water Dynamics in Lithium Chloride Solutions This table is interactive. You can sort and filter the data.
| Property | Observation in LiCl Solution | Method | Reference |
|---|---|---|---|
| Water Reorientation | Slower and more restricted with increasing concentration. | PSPP Spectroscopy | stanford.edu, acs.org |
| Water Diffusion | Slowed by ~50% for both interfacial and bulk water. | QENS, MD Simulations | aps.org |
| Solvation Time | Increases with increasing LiCl concentration. | Picosecond Electron Radiolysis | rsc.org |
| Spectral Diffusion | Slowest component (~13 ps) reflects water-ion network rearrangement. | 2D IR Spectroscopy | stanford.edu, acs.org |
Competition for Solvent from Anions in Hydration Shells
In aqueous lithium chloride solutions, there is significant competition for water molecules between the Li⁺ cation and the Cl⁻ anion. Dielectric relaxation spectroscopy studies indicate that the Li⁺ ion possesses a significant second solvation sheath. acs.org However, differences in the effective hydration numbers derived from LiCl compared to other lithium salts suggest that the anion plays a crucial role in this competition for the solvent. acs.org
Molecular dynamics simulations show that as the concentration of LiCl increases, hydrogen atoms in the vicinity of a chloride ion are replaced by a lithium ion. researchgate.netresearchgate.net The lithium solvation shell tends towards a tetrahedral configuration, which can include both water molecules and chloride ions, forming stable clusters such as Li⁺(H₂O)₃Cl⁻ and Li⁺(H₂O)₂(Cl⁻)₂. researchgate.net Near the solubility limit, almost all water molecules are connected to two chloride ions (via their hydrogen atoms) and one lithium ion (via their oxygen atom). researchgate.netresearchgate.net This structuring highlights the direct competition and sharing of solvent molecules between the cation and anion in highly concentrated environments. researchgate.net Many 'solvent separated anion pairs' have been detected at high LiCl concentrations, further evidencing the complex interplay and competition for water molecules. lsbu.ac.uk
Solvent State in Glassy Lithium Chloride Aqueous Solutions
The state of the solvent (water) in glassy lithium chloride aqueous solutions is a subject of significant research, particularly due to its connection to the properties of amorphous ices. nih.govnih.govaip.org When aqueous solutions of LiCl are vitrified, especially at concentrations below about 10 mol%, the resulting glassy state exhibits properties that are distinct from those of more concentrated solutions. nih.govaip.org Low-temperature differential scanning calorimetry and Raman spectroscopy are key techniques used to examine the solvent state in these glassy samples. nih.govnims.go.jp
A strong relationship exists between the solvent state of glassy lithium chloride aqueous solutions and high-density amorphous (HDA) ice. nih.govaip.org Polarized Raman spectroscopy reveals that the vibrational modes of water in glassy LiCl solutions are remarkably similar to those of HDA. nih.govaip.orgaip.org For instance, the totally symmetric OH stretching mode for a glassy 14.3 mol% LiCl solution resembles that of HDA under high pressure, while the mode for a 10.0 mol% solution is similar to that of HDA at 1 atm. nih.govaip.org
This similarity suggests that the effect of the salt on the water structure is equivalent to the effect of applying pressure to pure water. nih.govaip.org Since water under high pressure is thermodynamically related to HDA, it is considered that the solvent state in glassy LiCl solutions is closely linked to the state of HDA. aip.org Experimental studies on pressure-vitrified dilute LiCl solutions further confirm this, showing that the solvent state of the glassy sample closely relates to the state of HDA. nih.govaip.org In contrast, solutions with LiCl concentrations too high to exhibit polyamorphism (above ~9 mol%) end up in a state that structurally resembles HDA, with a single glass-to-liquid transition temperature. nih.govacs.org
The study of glassy lithium chloride solutions provides significant insights into the phenomenon of water polyamorphism—the existence of two distinct liquid forms of water, low-density liquid (LDL) and high-density liquid (HDL). nih.govnims.go.jp In dilute LiCl solutions (below 10 mol%), a sudden switchover is observed during heating. Instead of a typical glass-to-liquid transition, the system undergoes a phase separation into low-density amorphous ice (LDA) and a glassy, highly concentrated LiCl solution at around 130 K. nih.govaip.org This behavior is linked to the polyamorphic transition of water. nih.govaip.orgacs.org
For solutions with a mole fraction of LiCl ≤ 4.3 mol%, researchers observe distinct high-density and low-density glass forms, characterized by a sharp polyamorphic transition from the high-density to the low-density state upon heating. nih.gov This is accompanied by two separate glass-to-liquid transitions, one for each amorphous polymorph. nih.gov This behavior is absent in more concentrated solutions (≥ 5.8 mol% LiCl), which show only continuous relaxation. nih.gov This indicates a switch from a water-dominated regime, where polyamorphism is evident, to a solute-dominated one. nih.gov The presence of small amounts of LiCl can extend the existence window of supercooled HDL, allowing for the observation of a sharp liquid-liquid transition to LDL, a phenomenon not possible in pure water. aps.org
Some studies propose that this phase separation is driven by the immiscibility of LiCl in LDA, causing the system to separate into pure LDA and a concentrated solution. acs.org The electric field from the ions is also suggested as a possible trigger for the polyamorphic transition of water. nih.govaip.org
Table 2: Polyamorphism in Glassy LiCl Solutions This table is interactive. You can sort and filter the data.
| LiCl Concentration | Observed Phenomenon on Heating | Interpretation | Reference |
|---|---|---|---|
| < 10 mol% | Phase separation into LDA and concentrated LiCl solution (~130 K) | Switchover from glass-to-liquid transition to phase separation | nih.gov, aip.org |
| ≤ 4.3 mol% | Sharp polyamorphic transition (HDA-like to LDA-like); two distinct Tg values | Water-dominated regime showing clear polyamorphism | nih.gov |
| ≥ 5.8 mol% | Continuous structural relaxation; single Tg | Solute-dominated regime; no genuine polyamorphism | nih.gov, acs.org |
| 0.5 - 4.3 mol% | Isocompositional, sharp liquid-liquid transition (HDL to LDL) | LiCl extends existence window of supercooled liquids | aps.org |
Spectroscopic Investigations of Lithium Chloride Hydrates and Solutions
Infrared and Near-Infrared (NIR) Spectroscopy
Infrared (IR) and Near-Infrared (NIR) spectroscopy are powerful tools for investigating the vibrational modes of water molecules and hydroxyl groups. In the context of lithium chloride hydrates, these techniques can distinguish between water molecules in different environments, such as those coordinated directly to lithium ions and those participating in the broader hydrogen-bond network.
The vibrational frequencies of water molecules are sensitive to their local environment. When a water molecule is coordinated to a lithium ion, its vibrational modes are perturbed compared to bulk water. NIR spectroscopy has been successfully used to observe the hydration behavior of lithium chloride and identify the absorption bands associated with coordinated water. acs.orgnih.gov
In studies of the hydration process of anhydrous LiCl, specific NIR absorption bands have been assigned to water molecules directly coordinated to the Li+ ion. These bands are observed at 6787 cm⁻¹ and 5027 cm⁻¹, corresponding to the first overtone (2νOH) and a combination band (νOH + δ) of the O-H vibrations, respectively. acs.orgnih.gov The presence of these distinct peaks provides a clear spectral signature for the formation of the initial hydration shell around the lithium ion. Far-infrared spectroscopy has also been used to study anhydrous LiCl, with calculations showing the strongest intensity vibrations at 241.0, 299.2, and 332.7 cm⁻¹. mdpi.com
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 6787 | First Overtone (2νOH) of Coordinated H₂O | acs.orgnih.gov |
| 5027 | Combination Band (νOH + δ) of Coordinated H₂O | acs.orgnih.gov |
NIR spectroscopy allows for real-time monitoring of the hydration of anhydrous lithium chloride upon exposure to air. acs.orgnih.gov As the deliquescent salt absorbs atmospheric water, the intensity of the NIR bands corresponding to coordinated water (6787 cm⁻¹) and liquid-phase water (a broad range from 6000–7200 cm⁻¹ and at 5162 cm⁻¹) increases significantly within minutes. acs.orgnih.gov This provides a direct means to observe the rapid formation of a LiCl solution. acs.org
IR spectroscopy, particularly using ratio spectra methods, can deduce the specific hydration spectra of the chloride ion in solution. researchgate.net In LiCl solutions, the hydration spectrum of the Cl⁻ ion is slightly redshifted compared to NaCl or KCl solutions, indicating that the Li⁺ ion enhances the interaction between the chloride ion and its hydrating water molecules. researchgate.net The narrower spectral width of the hydration shell in LiCl solution suggests that the dynamics of these water molecules are slower, and the hydration structure is more stable. researchgate.net
Ultrafast infrared techniques, such as two-dimensional infrared (2D IR) spectroscopy and polarization-selective pump-probe (PSPP) spectroscopy, provide profound insights into the structural dynamics of water in concentrated LiCl solutions on a picosecond timescale. stanford.eduacs.orgnih.gov These studies reveal that in highly concentrated solutions, the natural hydrogen bond network of water is completely disrupted and restructured by water-ion and ion-ion interactions. stanford.eduacs.org
Experiments on the OD stretch of dilute HOD in concentrated LiCl solutions show a significant slowing of spectral diffusion dynamics compared to bulk water. stanford.eduacs.orgnih.gov The slowest component of this spectral diffusion, occurring at around 13 ps, is attributed to the rearrangement of water molecules within the newly formed water-ion network. stanford.edunih.gov These advanced spectroscopic methods have demonstrated that as LiCl concentration increases, water molecules experience increasing angular restriction, and the limited water-water hydrogen bonds that persist are, on average, stronger than those in bulk water. stanford.eduacs.orgnih.gov
| Dynamic Process | Timescale | Observation | Reference |
|---|---|---|---|
| Local H-bond length fluctuations | 1.1–1.6 ps | Fastest component of spectral diffusion | nih.gov |
| H-bond network rearrangement | ~4.0 ps | Intermediate timescale of spectral diffusion | nih.gov |
| Water-ion network rearrangement | ~13 ps | Slowest component of spectral diffusion | stanford.edunih.gov |
| Ion pair and cluster dynamics | ~40 ps | Slowest decay component from probe molecule studies | nih.gov |
Raman Spectroscopy
Raman spectroscopy is highly sensitive to changes in the polarizability of molecular bonds, making it an excellent technique for studying the structure of water and ion-water complexes in LiCl solutions.
Polarized Raman spectroscopy has been employed to investigate the state of water in glassy lithium chloride aqueous solutions. nih.govaip.org These studies focus on the OH-stretching region of the Raman spectrum. The totally symmetric OH vibrational mode (g1 mode) around 3100 cm⁻¹ in glassy LiCl solutions shows similarities to the g1 mode observed in high-density amorphous ice. nih.govaip.org This suggests a relationship between the solvent state in glassy LiCl solutions and the structure of high-density amorphous ice, implying that the effect of the salt on water structure is analogous to the effect of pressure. nih.gov By analyzing these spectra, it's been found that the OH stretching vibration mode in glassy dilute LiCl solutions is a composite of the mode seen in pure glassy water and that of solvent water in highly concentrated solutions. aps.org
Raman spectroscopy is used to analyze the hydrogen bond network structure in aqueous LiCl solutions by examining the O-H stretching vibration peak between 2800 and 3800 cm⁻¹. nih.govresearchgate.net The presence of LiCl significantly influences the structure of bulk water molecules. nih.govresearchgate.net The strong hydration of the Li⁺ ion affects water molecules not only in the first hydration shell but also in the second. nih.gov
In concentrated solutions (above ~5 wt% LiCl), a new, broad Raman peak emerges around 370 cm⁻¹. ualberta.ca In saturated solutions, this polarized band is observed at 380 cm⁻¹ and is assigned to a symmetric vibrational mode from an inner sphere complex, likely LiCl(OH₂)n⁺. researchgate.net As the solution is diluted, this high-frequency component disappears, and a new polarized band at 255 cm⁻¹ appears, which is assigned to the Li-O symmetric stretching motion of the hydrated lithium ion, Li(OH₂)₄⁺. researchgate.net These distinct Raman signatures provide clear evidence for the existence of different ionic and solvated species depending on the salt concentration.
| Wavenumber (cm⁻¹) | Concentration | Assignment | Reference |
|---|---|---|---|
| ~3100 | Glassy Solutions | Totally symmetric OH vibrational mode (g1 mode) | nih.govaip.org |
| 380 | Saturated Solution | Symmetric mode of inner sphere LiCl(OH₂)n⁺ complex | researchgate.net |
| 255 | Dilute Solution | Li-O symmetric stretching of Li(OH₂)₄⁺ | researchgate.net |
Dielectric Spectroscopy for Ion Association and Hydration Numbers
Dielectric spectroscopy is a powerful technique for probing ion association and hydration in electrolyte solutions. A systematic study of the dielectric relaxation spectra of aqueous lithium chloride (LiCl) solutions has provided significant insights into these phenomena. In studies conducted at 25°C across a wide frequency range (0.2 ≤ ν/GHz ≤ 89) and at various concentrations (0.05 ≤ c/M ≤ 1.0), the spectra were effectively modeled by a superposition of four Debye processes. nih.gov
These processes include two well-established water relaxations, along with two contributions from ion pairs. The ion-pair contributions correspond to the existence of double-solvent-separated ion pairs (2SIP) and solvent-shared ion pairs (SIP). nih.gov Notably, and in agreement with other spectroscopic studies, no contact ion pairs (CIP) were detected within the studied concentration range. nih.govacs.org
A detailed analysis of the solvent relaxations reveals that the lithium ion (Li⁺) possesses a significant second solvation sheath. nih.govacs.org This indicates a structured arrangement of water molecules extending beyond the immediate vicinity of the cation. The effective hydration numbers can be derived from this analysis, offering a quantitative measure of the number of water molecules influenced by the ion.
Below is an interactive data table summarizing the types of ion pairs observed in aqueous LiCl solutions using dielectric spectroscopy.
| Ion Pair Type | Description | Observed in LiCl solutions |
| Contact Ion Pair (CIP) | Cation and anion are in direct contact. | No |
| Solvent-Shared Ion Pair (SIP) | Cation and anion are separated by a single solvent molecule. | Yes |
| Double-Solvent-Separated Ion Pair (2SIP) | Cation and anion are separated by two solvent molecules. | Yes |
This table is based on findings from dielectric relaxation spectra studies of aqueous LiCl solutions. nih.gov
X-ray Diffraction and Neutron Scattering for Solution Structure
Studies on LiCl solutions have shown that as the salt concentration increases, the hydrogen-bonded network of water molecules is progressively disrupted. aip.org Concurrently, the hydration shell of the Li⁺ cation becomes increasingly distorted. In contrast, the hydration structure of the chloride anion (Cl⁻) appears to be less affected by changes in concentration. aip.org Even at very high salt concentrations, evidence of direct ion-pairing is not detected. aip.org
Pulsed neutron diffraction measurements on supercooled aqueous LiCl solutions have provided further details on the hydration of the Li⁺ ion. These studies have determined the Li-O and Li-D distances to be approximately 2.02 ± 0.05 Å and 2.61 ± 0.05 Å, respectively. aip.org At temperatures down to 213 K, the Li⁺ hydration is primarily characterized by a first hydration shell containing about four water molecules. aip.org However, at a lower temperature of 173 K, the formation of a distinct second hydration shell around the Li⁺ ion is observed. aip.org
The following table presents key structural parameters of Li⁺ hydration in aqueous LiCl solutions as determined by neutron diffraction.
| Parameter | Value (Å) | Temperature Range |
| Li-O distance | 2.02 ± 0.05 | 173 K - 295 K |
| Li-D distance | 2.61 ± 0.05 | 173 K - 295 K |
Data sourced from pulsed neutron diffraction studies on aqueous LiCl solutions. aip.org
X-ray and neutron scattering techniques are highly complementary for studying the structure of solutions. X-rays are scattered by electrons, making them more sensitive to heavier atoms, while neutrons are scattered by atomic nuclei, providing an advantage in locating lighter atoms, particularly hydrogen and its isotope deuterium. osti.gov The combination of both techniques allows for a more comprehensive and constrained structural model of the solution. aip.org By applying both neutron and X-ray diffraction data as input for structural modeling methods like Reverse Monte Carlo, more meaningful ion-water and water-water partial radial distribution functions can be derived. researchgate.net This dual-probe approach enhances the reliability of the determined structural parameters. osti.gov
The technique of neutron diffraction with isotopic substitution (NDIS) is particularly powerful for isolating the structural information related to a specific ion. By exchanging an element with one of its isotopes (e.g., ⁶Li for ⁷Li, or H for D in the solvent), the scattering contrast is altered, allowing for the extraction of the pair distribution function around the substituted ion. nih.govosti.gov
NDIS studies on aqueous LiCl solutions in heavy water (D₂O) have provided precise data on the hydration structure of the Li⁺ cation. nih.gov These experiments have determined the Li-O and Li-D distances to be 1.96 ± 0.02 Å and 2.58 ± 0.02 Å, respectively. nih.gov The hydration number of Li⁺ was found to vary with concentration, with approximately 4.3 water molecules in the first hydration shell at 6 molal, and 4.8-4.9 at 3 and 1 molal concentrations. nih.gov These highly accurate experimental results serve as a critical benchmark for validating and refining the force fields used in molecular dynamics simulations of electrolyte solutions. nih.gov
The table below summarizes the concentration-dependent hydration number of Li⁺ in LiCl solutions determined by NDIS.
| LiCl Concentration (molal) | Li⁺ Hydration Number |
| 6 | ~4.3 |
| 3 | ~4.9 |
| 1 | ~4.8 |
These hydration numbers represent the number of water molecules in the first hydration shell of the Li⁺ ion. nih.gov
Theoretical and Computational Approaches to Lithium Chloride Hydrate Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the geometry, interaction energies, and electronic properties of lithium chloride hydrate (B1144303) clusters.
DFT calculations are employed to quantify the strength and nature of interactions between lithium ions, chloride ions, and water molecules. By calculating properties such as binding energies, Gibbs free energy, and optimization energies, scientists can assess the stability of different hydrated structures. mdpi.comresearchgate.net For instance, DFT studies can determine the energetics of adding successive water molecules to a LiCl ion pair, revealing the stepwise hydration process.
One study used DFT with the M062X functional and the Def2-TZVP basis set to calculate the Gibbs free energy of systems involving lithium ions, water, and benzene. researchgate.net The results showed that the formation of a Li⁺-H₂O complex is energetically more favorable than a Li⁺-benzene complex, highlighting the strong affinity of lithium ions for water. researchgate.net
Table 1: Gibbs Free Energy Calculations for Li⁺ Complexes Calculations performed at 298.15 K in the gas phase.
| System | Gibbs Free Energy (Hartree) |
| Li⁺-H₂O | -83.7649 |
| Li⁺-C₆H₆ | -239.4968 |
| H₂O | -76.4216 |
| C₆H₆ | -232.1509 |
| Hydrated Li⁺-C₆H₆ | -315.9507 |
This table is based on data from a DFT analysis of Li⁺ interactions, illustrating the relative stability of different complexes. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. researchgate.net
In the context of lithium chloride hydrate, FMO analysis can elucidate the nature of the interactions between the ionic components and the water molecules. By examining the HOMO and LUMO of the individual species (Li⁺, Cl⁻, H₂O) and the hydrated complex, one can predict the most probable sites for interaction and charge transfer. rsc.orgresearchgate.net For example, the analysis can show how the lone pair electrons of the water molecule's oxygen atom (part of the HOMO) interact with the empty orbitals of the lithium cation (the LUMO). This interaction is fundamental to the formation of the hydration shell.
Table 2: Principles of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Chemical Role |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. wikipedia.org Associated with nucleophilicity. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. wikipedia.org Associated with electrophilicity. youtube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |
This table outlines the key concepts of FMO theory, which is used to predict the reactive sites of molecules. wikipedia.orglibretexts.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org For lithium chloride hydrate, MD simulations provide a dynamic picture of the solution, revealing how ions and water molecules arrange themselves and interact on a femtosecond-to-nanosecond timescale. mdpi.com
The accuracy of MD simulations is critically dependent on the quality of the force field, which is the set of parameters and equations used to calculate the potential energy of the system. usc.edu A force field defines the interactions between atoms, including bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic forces.
Several force fields have been developed and tested for simulations of aqueous ionic solutions. The Optimized Potentials for Liquid Simulations for all atoms (OPLS-AA) force field, for example, has been used to study lithium chloride solutions across a wide range of concentrations, showing good agreement with experimental data for properties like diffusivity. rsc.org Other research has focused on testing and refining force fields, such as the one proposed by Joung and Cheatham, for use with specific water models like TIP4P-Ew. acs.org These studies sometimes involve modifying standard mixing rules, like the Lorentz-Berthelot rules, to better reproduce experimental structural data. acs.org In some cases for lithium ions, the charge on the ion must be scaled down by approximately 20% in the force field to achieve agreement with experimental measurements of ion diffusion. acs.org The validation process often involves comparing simulation results with experimental data from NMR, X-ray diffraction, or neutron diffraction. nih.govnih.gov
The choice of the water model is also crucial for accurately simulating aqueous solutions. Different water models, such as SPC/E, TIP4P-2005, and SWM4-DP, represent the geometry and charge distribution of the water molecule with varying levels of complexity and accuracy. nih.gov
Table 3: Comparison of Water Potential Models for Concentrated LiCl Solutions
| Water Model | Performance Characteristics |
| SPC/E | Provides the best approximation of the overall water structure at very high concentrations. nih.gov |
| TIP4P-2005 | Most successful for estimating the lithium-oxygen partial radial distribution function at each concentration. nih.gov |
| SWM4-DP | Another model tested for comparison in structural studies of LiCl solutions. nih.gov |
*This table is based on a comparative study of interaction potential models for describing the structure of concentrated aqueous lithium chloride solutions. nih.gov *
MD simulations are extensively used to characterize the solvation shells around Li⁺ and Cl⁻ ions and to understand how these structures change with concentration. Key structural properties are extracted from these simulations, including Radial Distribution Functions (RDFs) and coordination numbers. researchgate.net
The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For LiCl solutions, the Li⁺-O RDF typically shows a sharp first peak, indicating a well-defined first hydration shell. Ab initio molecular dynamics (AIMD) simulations and classical MD simulations reaffirm that the first coordination sphere of the Li⁺ ion contains four water molecules. rsc.orgresearchgate.net
As the concentration of LiCl increases, simulations show significant changes in the solution's microscopic structure:
Penetration of Hydration Shells : Chloride ions begin to penetrate the first hydration shell of the lithium ions, replacing some of the water molecules. researchgate.net This is evidenced by the growth of the Li⁺-Cl⁻ RDF peak at higher concentrations. researchgate.net
Ion Clustering : At low concentrations, ions are well-hydrated and separated. As concentration rises, the hydration structure is progressively lost, and ions begin to aggregate into clusters. rsc.orgresearchgate.net At very high concentrations (e.g., 10 M), simulations show that almost all ions can be part of a single large cluster. researchgate.net
Changes in Coordination : The total coordination number of the lithium ion (including both water oxygens and chloride ions) remains stable at approximately 4 across various concentrations. researchgate.netresearchgate.net However, the composition of this coordination shell changes, with Cl⁻ replacing H₂O molecules. researchgate.net
Table 4: Structural Data from MD Simulations of LiCl Solutions
| Interaction | RDF First Peak Position (nm) | Coordination Number (CN) | Observations |
| Li⁺-O | ~0.20 | ~4 (at low concentration) | Indicates a stable first hydration shell. researchgate.net |
| Li⁺-Cl⁻ | ~0.244 | Increases with concentration | The peak intensifies as more Cl⁻ ions penetrate the lithium hydration sphere. researchgate.net |
This table summarizes typical structural data obtained from MD simulations, showing the well-defined coordination environment of the lithium ion. researchgate.net
Monte Carlo Simulations for Hydration Thermodynamics
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly useful for studying the complex thermodynamics of hydration. In the context of lithium chloride (LiCl) aqueous solutions, MC simulations have been employed to investigate structural properties and the influence of ions on the surrounding water network. researchgate.net
Studies using MC simulations have explored LiCl solutions across a range of concentrations, from dilute (0.1 m) to highly concentrated (10 m). researchgate.netbohrium.com A key finding from these simulations is that as the concentration of LiCl increases, the tetrahedral arrangement of water molecules is progressively disrupted. researchgate.netbohrium.com This disruption favors a non-tetrahedral arrangement, and the hydrogen-bonding network of water is significantly affected. researchgate.net
Reverse Monte Carlo (RMC) modeling, often used in conjunction with experimental diffraction data, helps to create three-dimensional models of the atomic structure of a liquid that are consistent with the experimental results. aip.orgnih.gov This approach has been used to refine particle configurations from molecular dynamics simulations to align with neutron and X-ray diffraction data. aip.orgnih.gov Such studies have concluded that in concentrated LiCl solutions, direct contact ion pairs and ion-water clusters are indeed present. researchgate.net The simulations also reveal that the distortion of the cation's hydration shell becomes more pronounced at higher concentrations, while the anion's hydration structure remains relatively constant. researchgate.net It has been demonstrated that the chloride ion, not the lithium ion, is primarily responsible for the deviation in the water structure within the first solvation shell. bohrium.com
Table 1: Key Findings from Monte Carlo Simulations of LiCl Hydration
| Simulation Technique | Concentration Range | Key Findings | Reference |
|---|---|---|---|
| Monte Carlo (MC) | 0.1 m - 10 m | Increasing LiCl concentration reduces the tetrahedral arrangement of water and affects the hydrogen-bonding network. | researchgate.netbohrium.com |
| Reverse Monte Carlo (RMC) with MD | Concentrated Solutions | Confirmed the presence of direct contact ion pairs and ion-water clusters. Cation hydration shell distortion increases with concentration. | aip.orgnih.govresearchgate.net |
| Nearest Neighbor Approach (MC) | Up to 10 m | The chloride ion (Cl⁻) is primarily responsible for deviations in the local water structure. | bohrium.com |
Ab Initio Studies of Ion-Water Clusters
Ab initio (from first principles) methods are computational chemistry methods based on quantum mechanics. They are used to study the microscopic solvation of ions by water molecules, providing detailed information about the geometry and energetics of small ion-water clusters.
Ab initio Monte Carlo simulated annealing has been used to identify the low-lying energy structures of LiCl(H₂O)n clusters where n=1–4. researchgate.net These calculations help determine the most stable configurations of the ion pair and a few surrounding water molecules. Furthermore, ab initio molecular dynamics, such as the Car-Parrinello method, have been applied to investigate highly concentrated LiCl solutions (e.g., 14 mol L⁻¹). acs.orgnih.gov These simulations show that the lithium ion's solvation shell has an average tetrahedral configuration. acs.orgnih.gov Three primary stable clusters are observed: Li⁺(H₂O)₄, Li⁺(H₂O)₃Cl⁻, and Li⁺(H₂O)₂(Cl⁻)₂. acs.orgnih.gov The chloride ion's coordination sphere is formed by strong hydrogen bonds with neighboring water molecules, with a mean coordination number of 4.4. acs.orgnih.gov These studies highlight key features of concentrated solutions, including water bridging between hydration spheres and Li⁺-Cl⁻ ion-pairing. acs.org
Table 2: Stable Ion-Water Clusters in Concentrated LiCl Solutions from Ab Initio Simulations
| Cluster Species | Description | Coordination Geometry of Li⁺ | Reference |
|---|---|---|---|
| Li⁺(H₂O)₄ | Lithium ion fully hydrated by four water molecules. | Tetrahedral | acs.orgnih.gov |
| Li⁺(H₂O)₃Cl⁻ | A contact ion pair where one water molecule is replaced by a chloride ion. | Tetrahedral | acs.orgnih.gov |
| Li⁺(H₂O)₂(Cl⁻)₂ | A cluster with two chloride ions in the first hydration shell. | Tetrahedral | acs.orgnih.gov |
Quantum chemical methods provide a framework for understanding the fundamental interactions governing the hydration of individual ions. A combined quantum chemical and statistical mechanical model has been used to investigate the solvation of lithium (Li⁺) and chloride (Cl⁻) ions. researchgate.net This approach allows for the calculation of radial distribution functions and the distribution of coordination numbers. researchgate.net
For the lithium ion, theoretical studies have debated its hydration number, with some spectroscopic studies and earlier calculations suggesting a tetrahedral coordination (a hydration number of 4), while neutron and X-ray scattering experiments often indicate a hydration number closer to 6. acs.org Quantum chemical calculations performed on clusters of a Li⁺ ion with six water molecules found that a structure with four water molecules in the inner shell and two in an outer shell is energetically slightly more favorable than a structure with all six in the inner shell. acs.org The combined quantum-statistical model enables an analysis of the coupling between exchange repulsion and induction energy, finding it to be insignificant for cations like Li⁺ but more substantial for anions like Cl⁻. researchgate.net
While explicit water molecules provide a detailed picture of the first solvation shell, the bulk solvent's effect is often approximated using continuum solvent models. These models represent the solvent as a continuous medium with a specific dielectric constant, which reduces the computational cost. nih.gov The Solvation Model based on Density (SMD) is a universal continuum model that uses the full solute electron density to calculate the solvation free energy. nih.gov
The cluster-continuum quasichemical theory combines explicit solvent molecules for the inner shell with a continuum model for the outer shells. rsc.orgkaust.edu.sa Studies on the lithium cation in various solvents, including water, have highlighted ambiguities that can arise from this approach. rsc.orgresearchgate.net The calculated solvation free energies can differ depending on the thermodynamic cycle used (e.g., "monomer" vs. "cluster" cycles). kaust.edu.saresearchgate.net These discrepancies are often attributed to inaccuracies in the continuum models' prediction of solvation free energies for the solvent clusters themselves. kaust.edu.saresearchgate.net Resolving these inconsistencies is crucial for achieving accurate predictions of ion solvation thermodynamics. rsc.org
Total Energy and Density of States Calculations for Structural Stability
First-principles calculations based on Density Functional Theory (DFT) are instrumental in assessing the structural stability of crystalline materials, including lithium chloride and its hydrates. These calculations determine the total energy of a given crystal structure, with the most stable phase corresponding to the lowest energy configuration.
For anhydrous lithium halides, DFT calculations have been used to examine the relative stability of different candidate crystal structures (e.g., rock salt vs. wurtzite). nih.gov Such studies show that an accurate description of dispersion forces is critical for correctly predicting the stable rock salt structure of LiCl. nih.gov Without accounting for dispersion, calculations incorrectly predict the wurtzite structure to be more stable. nih.gov
The stability of a predicted crystal structure is further verified by calculating its phonon spectrum (lattice vibrational modes). acs.org A dynamically stable structure will have no imaginary phonon frequencies across the entire Brillouin zone. acs.org The electronic properties and stability can also be analyzed through the Density of States (DOS), which describes the number of available electronic states at each energy level. aps.org For lithium chloride hydrate, these calculations can be used to compare the total energies of different hydrate forms (e.g., monohydrate, dihydrate, trihydrate) to determine their relative thermodynamic stability and to understand the electronic interactions between the Li⁺ and Cl⁻ ions and the water molecules in the crystal lattice. nih.gov
Reaction Mechanisms and Interfacial Phenomena Involving Lithium Chloride Hydrates
Dehydration Kinetics and Mechanisms of Lithium Chloride Monohydrate
The thermal dehydration of lithium chloride monohydrate (LiCl·H₂O) is a well-studied process that reveals complex kinetics and the formation of distinct intermediate phases. The mechanism and energy requirements of this process are highly dependent on factors such as heating rate and whether the reaction occurs on the surface or within the bulk of the material.
Identification of Intermediate Hydrate (B1144303) Phases (e.g., LiCl·0.5H₂O)
Thermogravimetric and differential thermal analysis have demonstrated that the dehydration of LiCl·H₂O is not a single-step process. Instead, it proceeds through a two-step reaction, particularly under inert atmospheres like helium. researchgate.netakjournals.com The primary intermediate compound identified during this process is lithium chloride hemihydrate (LiCl·0.5H₂O). researchgate.netakjournals.com
The first step involves the loss of half a water molecule to form the hemihydrate, which is then followed by the second step where the remaining water is removed to yield anhydrous lithium chloride. This sequential removal of water indicates that the water molecules in the monohydrate crystal lattice have different bonding environments or removal energies.
Determination of Activation Energies for Dehydration Steps
Kinetic studies have quantified the energy barriers, or activation energies, for the distinct steps of the bulk dehydration process. Based on analysis of differential thermal analysis (DTA) signals, the activation energies for the two primary dehydration reactions have been determined. researchgate.netakjournals.com
The initial conversion of lithium chloride monohydrate to lithium chloride hemihydrate requires a significantly higher activation energy than the subsequent step. researchgate.netakjournals.com
| Dehydration Step | Product | Activation Energy (kJ mol⁻¹) |
| Step 1 | LiCl·0.5H₂O | 240 |
| Step 2 | LiCl | 137 |
This table presents the activation energies for the two-step bulk dehydration of lithium chloride monohydrate. researchgate.netakjournals.com
Analysis of Surface versus Bulk Dehydration Processes
A distinction exists between the dehydration processes occurring on the surface of lithium chloride particles versus within the bulk material. While both can exhibit a two-stage mechanism, especially at lower heating rates, the conditions and energy requirements differ. researchgate.netresearchgate.net At higher heating rates, surface dehydration may proceed via a single-stage mechanism. researchgate.net
Role of Lithium Chloride in Organometallic Reaction Mechanisms
Lithium chloride is a critically important additive in organometallic chemistry, particularly in the synthesis of organozinc reagents. Its presence fundamentally alters reaction pathways, rates, and the nature of the intermediates involved.
LiCl-Mediated Directed Zinc Insertion Reactions
Lithium chloride is widely recognized for its ability to promote the direct insertion of metallic zinc into organic halides, a key step in the formation of functionalized organozinc compounds. nih.govnsf.govresearchgate.net This process involves the oxidative addition of the organic halide to the zinc metal surface. nih.gov Investigations using fluorescence microscopy have shown that in the absence of LiCl, organozinc intermediates accumulate on the surface of the zinc powder. nih.govnih.gov The addition of lithium chloride facilitates the removal of these surface-bound intermediates, releasing them into the solution and allowing the reaction to proceed efficiently. nih.govnih.gov
The effectiveness of this process is dependent on the nature of the lithium salt. Studies have shown that while LiCl, LiBr, and LiI are effective at solubilizing the organozinc intermediates, other salts like LiF and LiOTf are inefficient. nih.govnsf.gov
Influence on Rate-Determining Steps and Solubilization Barriers of Intermediates
Oxidative Addition: The organic halide reacts with the zinc surface to form a surface-bound organozinc intermediate. nih.gov
Solubilization: The organozinc intermediate is released from the zinc surface into the solution. nih.gov
In the absence of lithium chloride, the solubilization of these organometallic intermediates is slow and has a high energy barrier. This makes solubilization the rate-determining step, leading to the persistence and accumulation of intermediates on the zinc surface. acs.org
The addition of lithium chloride dramatically lowers the energy barrier for the solubilization step. acs.orgresearchgate.net By facilitating the release of the surface species, LiCl ensures that solubilization is no longer the slowest step in the sequence. Consequently, the rate-determining step shifts to the initial oxidative addition. acs.org This mechanistic shift, from rate-determining solubilization to rate-determining oxidative addition, is the key to the reaction acceleration observed in the presence of LiCl. acs.org
Interfacial Chemistry and Surface Interactions in Reactions
The interfacial chemistry of lithium chloride hydrates is fundamentally governed by the interaction of water molecules with the ionic lattice of lithium chloride. Anhydrous lithium chloride readily absorbs water from the atmosphere to form a surface layer of lithium chloride monohydrate (LiCl·H₂O) researchgate.net. The hydration process and subsequent surface interactions are critical in various applications, from electrochemistry to materials synthesis.
The initial step in the surface interaction is the adsorption of water molecules onto the LiCl surface. Studies using near-infrared (NIR) spectroscopy have successfully observed the hydration behavior of deliquescent LiCl. When well-dried LiCl is exposed to air, there is a significant and rapid increase in coordinated water molecules acs.org. This process involves the chemisorption of water molecules onto defect sites on the LiCl surface. Unlike some bulk hydration reactions that follow second-order kinetics, the hydration of surfaces like that of the related compound lithium hydroxide (B78521) (LiOH) does not, suggesting that the reaction at defect sites does not require overcoming a significant energy barrier acs.org.
Once a layer of lithium chloride hydrate is formed, the interfacial chemistry involves interactions with this hydrated surface. The nature of these interactions can be complex, involving the solvation and de-solvation of ions at the interface, which are often rate-determining steps in electrochemical reactions researchgate.netresearchgate.net. The activation energy for interfacial ion transfer is influenced by the surrounding solvent molecules researchgate.net.
The thermal dehydration of the surface hydrate layer has also been characterized. The process for solid surface-hydrated LiCl can occur via a two-stage mechanism at low heating rates researchgate.netresearchgate.net. The first stage of surface dehydration has a determined activation energy.
| Process | Associated Reaction | Activation Energy (kJ mol⁻¹) | Temperature Range (°C) at 10°C min⁻¹ |
|---|---|---|---|
| Surface Dehydration (Stage 1) | LiCl·H₂O(s) → LiCl(s) + H₂O(g) | 68.2 | 47 and 93 (two endothermic peaks) |
Synergistic Lithium-Chloride-Water Deintercalation Mechanisms
The deintercalation of lithium, chloride, and water from lithium chloride hydrates is a process of significant interest, particularly in the context of thermal energy storage and the regeneration of materials. This process can be viewed as a dehydration reaction, where the removal of water molecules from the crystal lattice facilitates the release of lithium and chloride ions, or as a deintercalation from a host structure.
The thermal decomposition of lithium chloride monohydrate (LiCl·H₂O) provides a clear example of a deintercalation process where water is removed. This dehydration has been found to proceed through a two-step reaction mechanism under an inert atmosphere, leading to the formation of an intermediate hydrate, LiCl·0.5H₂O researchgate.net. The removal of water in stages suggests a synergistic interaction, where the initial loss of water destabilizes the crystal structure, facilitating the subsequent removal of the remaining water at a higher temperature.
The proposed two-step deintercalation (dehydration) mechanism is as follows:
Step 1: LiCl·H₂O(s) → LiCl·0.5H₂O(s) + 0.5H₂O(g)
Step 2: LiCl·0.5H₂O(s) → LiCl(s) + 0.5H₂O(g)
Kinetic studies have determined the activation energies for both steps of this process, highlighting the energy barriers that must be overcome for the deintercalation of water to occur researchgate.net.
| Deintercalation Step | Reaction | Temperature Range (°C) | Activation Energy (kJ mol⁻¹) |
|---|---|---|---|
| Step 1 | LiCl·H₂O → LiCl·0.5H₂O + 0.5H₂O | 99–110 | 240 |
| Step 2 | LiCl·0.5H₂O → LiCl + 0.5H₂O | 160–186 | 137 |
While the above focuses on the deintercalation of water, the concept of synergistic deintercalation of all three components—lithium, chloride, and water—is observed in other systems. For instance, in layered double hydroxides (LDHs) with the general formula [LiAl₂(OH)₆]Cl·qH₂O, the spontaneous de-intercalation of both Li⁺ cations and Cl⁻ anions occurs upon stirring in water, leading to the formation of crystalline Al(OH)₃. This process inherently involves the water molecules present in the interlayer spaces and as a solvent. The kinetics of this topochemical de-intercalation reaction are influenced by temperature. The simultaneous release of Li⁺ and Cl⁻ from the layered structure, facilitated by the aqueous environment, points towards a cooperative mechanism.
The interplay between the components is crucial; the hydration shells of the Li⁺ and Cl⁻ ions, and the hydrogen bonding network of the water molecules within the hydrate structure, all contribute to the stability of the compound. The removal of one component, such as water through heating, disrupts this balance and can lower the energy barrier for the release of the other components.
Advanced Materials Applications and Phase Equilibria in Research
Lithium Chloride Hydrates in Cement Chemistry
Lithium chloride (LiCl) and its hydrates are recognized as significant chemical admixtures in cement technology, capable of modifying reaction kinetics during the critical hydration phase. patsnap.com Their application has been particularly noted in specialized cement systems, such as calcium sulfoaluminate (CSA) cements.
Research has consistently shown that lithium chloride acts as an accelerator for the early hydration process of Calcium Sulfoaluminate (CSA) cement. nih.govresearchgate.netsciprofiles.com Studies comparing various lithium compounds, including lithium carbonate (Li₂CO₃), lithium sulfate (B86663) (Li₂SO₄), and lithium chloride (LiCl), have found that all three accelerate the early hydration of CSA cement. nih.govresearchgate.net However, the accelerating effects of LiCl and Li₂SO₄ are reported to be more significant than that of Li₂CO₃. nih.govresearchgate.netsciprofiles.com The addition of lithium compounds can effectively enhance the early compressive strength of CSA cement mixtures, particularly within the first 8 hours. researchgate.net This acceleration is marked by a significant increase in the heat of hydration released during the initial stages of the reaction. researchgate.net
The acceleration of cement hydration by lithium chloride hydrate (B1144303) is a result of the combined actions of both lithium ions (Li⁺) and chloride anions (Cl⁻).
Lithium Ions (Li⁺): The primary mechanism attributed to lithium ions is the facilitation of hydrate nucleation. researchgate.net Li⁺ ions are believed to induce the rapid precipitation of an amorphous, lithium-containing aluminum hydroxide (B78521) (Li-containing Al(OH)₃). researchgate.net This initial precipitation consumes aluminate ions from the solution, which in turn promotes a faster dissolution of ye'elimite, a key clinker phase in CSA cement. researchgate.net The newly formed Li-containing Al(OH)₃ particles then serve as seeds for heterogeneous nucleation, leading to a massive and accelerated precipitation of other hydration products, principally ettringite. researchgate.net Furthermore, the presence of Li⁺ increases the alkalinity of the system, which accelerates the dissolution of aluminum ions (Al³⁺) and promotes the conversion of Al-O tetrahedra to Al-O octahedra within the ettringite structure. researchgate.net
The introduction of chloride ions into a cementitious system, such as through the addition of lithium chloride, can lead to the formation of calcium chloroaluminate, commonly known as Friedel's salt. wikipedia.orgwhiterose.ac.uk This mineral is a layered double hydroxide (LDH) with the general formula Ca₂Al(OH)₆(Cl, OH) · 2H₂O. wikipedia.org It forms when free chloride ions react with the aluminate-containing phases in the cement, particularly tricalcium aluminate (C₃A) and its hydration products like monosulfoaluminate (AFm). wikipedia.orgucl.ac.uk The formation of Friedel's salt is a key mechanism for the chemical binding of chloride ions within the hardened cement matrix. whiterose.ac.ukucl.ac.uk This process sequesters chloride ions from the pore solution, which can be beneficial in delaying the onset of corrosion in reinforced concrete. ucl.ac.uk The presence of Friedel's salt can be identified and quantified using techniques such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA). dtu.dkntnu.no
Role of Hydrates as Precursors in Solid Electrolyte Synthesis
Lithium chloride, often in its hydrated form, serves as a crucial and cost-effective precursor in the synthesis of advanced solid-state electrolytes for all-solid-state lithium batteries. nih.govmtixtl.com While anhydrous LiCl is also used, the hydrated forms are often cheaper raw materials. nih.govpoworks.com However, direct use of hydrates can be challenging for some synthesis routes, as many chloride solid electrolytes are sensitive to moisture and require dehydration before or during synthesis to prevent hydrolysis. nih.govuwo.ca
Despite these challenges, a notable exception is the synthesis of Li₃InCl₆, which can be produced from an aqueous solution using a hydrate intermediate (Li₃InCl₆·nH₂O), a method suitable for easy scale-up. uwo.ca In other cases, molten LiCl, prepared from its hydrated form by heating with a stream of hydrogen chloride, is used to prepare materials like carbon nanotubes and graphene, which are also relevant to battery technology. poworks.com The use of LiCl as a precursor is central to developing cost-effective and high-performance chloride solid electrolytes, such as Li₂ZrCl₆, which are critical for the advancement of safer, energy-dense batteries. nih.gov
Phase Diagrams of Lithium Chloride-Water Systems
The phase diagram of the lithium chloride-water system describes the stable solid phases of LiCl hydrates at various temperatures and concentrations. This system is characterized by the formation of several distinct hydrates, including a pentahydrate, trihydrate, dihydrate, and monohydrate, in addition to the anhydrous form. researchgate.net The existence of these multiple hydrated phases results in a complex diagram with several peritectic points, where a solid phase reacts with the liquid to form a different solid phase upon cooling. researchgate.net
The different stable forms of lithium chloride hydrate are crucial for applications ranging from thermal energy storage to controlling humidity. patsnap.compoworks.com
Interactive Data Table: Invariant Points in the LiCl-H₂O System
| Point Type | Temperature (°C) | LiCl (wt%) | Solid Phase 1 | Solid Phase 2 |
| Eutectic | -75.0 | 25.6 | Ice | LiCl·5H₂O |
| Peritectic | -20.4 | 33.5 | LiCl·5H₂O | LiCl·3H₂O |
| Peritectic | -0.6 | 39.0 | LiCl·3H₂O | LiCl·2H₂O |
| Peritectic | 16.9 | 43.0 | LiCl·2H₂O | LiCl·H₂O |
| Peritectic | 93.5 | 53.3 | LiCl·H₂O | LiCl |
Note: Data compiled from various sources. Exact values may vary slightly between studies. researchgate.net
Ternary Phase Diagrams Involving Lithium Chloride Hydrates (e.g., CsCl/LiCl, Al(OH)₃-LiCl-H₂O Systems)
Ternary phase diagrams provide essential data for understanding multicomponent systems, which are critical for processes like crystallization, separation, and materials synthesis.
CsCl-LiCl-H₂O System: The study of the LiCl–CsCl–H₂O ternary system reveals complex interactions between the salts and water. The solubility isotherm for this system is composed of three distinct crystallization branches corresponding to LiCl·H₂O, CsCl, and the formation of a binary salt, LiCl·2CsCl·4H₂O. researchgate.net The formation of this double salt occurs within a specific molality range, demonstrating a structurally-forced insertion mechanism where fragments of the anhydrous cesium chloride lattice are inserted into the crystal hydrate structure of lithium chloride. researchgate.net
Al(OH)₃-LiCl-H₂O System: Detailed phase diagrams for the specific Al(OH)₃-LiCl-H₂O system are less commonly published in readily available literature. However, the interactions within this system are fundamentally important to the cement chemistry discussed in section 8.1. The formation of lithium-containing aluminum hydroxides is a key step in the acceleration of CSA cement hydration. researchgate.net The solubility and precipitation of aluminum hydroxide phases are significantly influenced by the concentration of LiCl in the aqueous solution, which affects the alkalinity and ionic environment, thereby controlling the formation of hydration products like ettringite and Friedel's salt.
Emerging Research Directions and Future Perspectives on Lithium Chloride Hydrate
Exploration of Novel Hydration States and Polymorphs
Recent research has expanded our understanding of the hydration behavior of lithium chloride beyond the commonly known monohydrate. In addition to the monohydrate, di-, tri-, and pentahydrates of lithium chloride are known to exist as distinct phases in aqueous solid-liquid equilibria. nih.govresearchgate.netwikipedia.org The crystal structures of these higher hydrates have been a subject of detailed investigation. In each of these hydrated forms, the lithium cation is typically coordinated octahedrally. nih.gov For instance, the dihydrate has been found to crystallize in a structure type similar to NaCl·2H₂O or NaI·2H₂O. nih.gov A surprising discovery in the tri- and pentahydrates of lithium chloride is that one water molecule per Li⁺ ion remains uncoordinated. nih.gov Unlike the monohydrates, these higher hydrates tend to exhibit more ordered crystal structures. nih.gov
The exploration for novel polymorphs of lithium chloride itself has also gained traction, which can have implications for the structures of its hydrates. While anhydrous lithium chloride typically adopts a rock salt (RS) structure, computational studies have predicted the existence of other polymorphs, such as wurtzite (WZ) and zinc blende (ZB) phases, particularly at low temperatures and pressures. aps.org Experimental evidence has supported the synthesis of a WZ phase of lithium chloride at temperatures between 213–243 K. aps.org Extensive structural searches using advanced computational methods have even revealed numerous new potential phases, some of which are energetically lower than the common rock salt phase. aps.org This ongoing search for new crystalline forms of the anhydrous salt opens up the possibility of discovering novel polymorphic forms of its hydrates, each with potentially unique physical and chemical properties. The stability and transformations between these polymorphs are of great interest, as has been investigated in ionic cocrystals involving lithium salts. acs.orgresearchgate.netnih.gov
| Hydrate (B1144303) | Water Molecules per LiCl | Key Structural Features |
|---|---|---|
| Monohydrate (LiCl·H₂O) | 1 | Well-characterized, can exhibit disorder. nih.gov |
| Dihydrate (LiCl·2H₂O) | 2 | Octahedral coordination of Li⁺, crystallizes in NaCl·2H₂O or NaI·2H₂O type structure. nih.gov |
| Trihydrate (LiCl·3H₂O) | 3 | Octahedral coordination of Li⁺, one uncoordinated water molecule per Li⁺. nih.gov |
| Pentahydrate (LiCl·5H₂O) | 5 | Octahedral coordination of Li⁺, one uncoordinated water molecule per Li⁺. nih.gov |
Application of Advanced Spectroscopic Techniques for Real-time Monitoring of Dynamic Processes
The dynamic nature of lithium chloride hydration and dehydration processes necessitates the use of advanced analytical techniques capable of real-time monitoring. Near-infrared (NIR) spectroscopy has emerged as a powerful tool for observing the hydration behavior of lithium chloride. acs.orgnih.gov This non-destructive technique allows for the in-situ observation of changes in the coordination environment of water molecules and hydroxyl groups as the hydration state of lithium chloride changes. acs.orgnih.gov For instance, NIR spectroscopy has been successfully used to monitor the hydration process of anhydrous LiCl when exposed to air, revealing the formation of coordinated water molecules and the subsequent deliquescence into a solution. acs.org
Beyond NIR, ultrafast infrared spectroscopy techniques, such as polarization-selective pump-probe (PSPP) and two-dimensional infrared (2D IR) spectroscopy, are providing unprecedented insights into the water dynamics in concentrated lithium chloride solutions. stanford.edunih.gov These methods can probe the hydrogen bond network and the reorientation dynamics of water molecules on femtosecond to picosecond timescales. stanford.edunih.gov Studies using these techniques have shown that in highly concentrated solutions, the water-ion network significantly alters the hydrogen bonding, making it, on average, stronger than in bulk water. stanford.edunih.gov These advanced spectroscopic methods are crucial for understanding the fundamental mechanisms of hydration and for developing strategies to control these processes in various applications.
| Technique | Information Obtained | Timescale |
|---|---|---|
| Near-Infrared (NIR) Spectroscopy | Real-time monitoring of hydration/dehydration, changes in water coordination. acs.orgnih.gov | Seconds to minutes |
| Ultrafast Polarization-Selective Pump-Probe (PSPP) Spectroscopy | Orientational dynamics and angular restriction of water molecules. stanford.edunih.gov | Femtoseconds to picoseconds |
| Two-Dimensional Infrared (2D IR) Spectroscopy | Spectral diffusion and structural evolution of the ionic medium. stanford.edunih.gov | Femtoseconds to picoseconds |
Development of Refined Computational Models for Complex Systems
Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the structure and dynamics of lithium chloride hydrate systems at the atomic level. aip.orgrsc.orgresearchgate.net These simulations provide detailed information about the hydration shells of Li⁺ and Cl⁻ ions, the formation of ion pairs and clusters, and the influence of concentration on these structures. rsc.orgresearchgate.net Researchers are continuously working on developing and refining the interaction potential models used in these simulations to better reproduce experimental data. aip.orgnih.gov Comparisons of different water models, such as SPC/E, TIP4P-2005, and SWM4-DP, have shown that the choice of model can significantly impact the predicted structural properties of concentrated LiCl solutions. aip.orgnih.gov
Future efforts in this area are focused on developing more accurate and predictive models that can capture the complexities of these systems, including polarization effects and charge transfer. The goal is to create models that can reliably predict the thermodynamic and kinetic properties of different hydrate phases and their transformations. These refined models will be crucial for understanding the behavior of lithium chloride in various environments, from aqueous solutions to interfaces with other materials, and for the rational design of new materials with tailored properties.
In-depth Understanding of Interfacial Reactions at the Molecular Scale
Advanced surface-sensitive techniques, in combination with computational modeling, are being employed to probe these interfacial phenomena. Molecular dynamics simulations are used to investigate the structure and stability of interfaces, such as the liquid-liquid interface between aqueous LiTFSI and LiCl solutions. rsc.org These studies reveal how the distribution of ions and water molecules at the interface influences its properties. rsc.org A deeper understanding of these interfacial reactions is essential for mitigating degradation mechanisms in batteries and for designing more stable and efficient electrochemical devices.
Tailored Synthesis for Specific Hydrate Forms and Advanced Composites
The ability to synthesize specific hydration states of lithium chloride and to incorporate them into advanced composite materials is a growing area of research with significant practical implications. The synthesis of anhydrous lithium chloride from its hydrated forms is a critical step in many industrial processes, and various techniques, including heating in a stream of hydrogen chloride, are employed to achieve this. poworks.com Recent advancements focus on optimizing these dehydration processes to be more energy-efficient and to yield high-purity anhydrous LiCl. patsnap.com
Furthermore, there is increasing interest in creating composite materials that leverage the hygroscopic properties of lithium chloride hydrate. For example, a composite sorbent has been developed by loading lithium chloride into a curdlan (B1160675) hydrogel (LiCl@Cur) for dehumidification applications. nih.gov This protocol involves the preparation of the hydrogel and its impregnation with a LiCl solution. nih.gov Another example is the fabrication of a composite supported liquid membrane for moisture permeation, where a LiCl solution is immobilized within a hydrophilic support layer. The tailored synthesis of such composites allows for the development of materials with enhanced performance for specific applications, such as air conditioning and water harvesting. Future research will likely focus on creating novel composites with improved stability, sorption capacity, and kinetics.
Q & A
Basic: How is the empirical formula of lithium chloride hydrate determined experimentally?
Methodological Answer:
The empirical formula is determined via gravimetric analysis. Key steps include:
Dehydration : Heat a known mass of the hydrate to remove water, measure mass loss (e.g., 7.21 g hydrated salt reduced to 4.78 g anhydrous LiCl ).
Mole Ratios : Calculate moles of anhydrous LiCl and water using molar masses (LiCl: 42.39 g/mol; H₂O: 18.02 g/mol). For example, a 7.21 g hydrate sample yielding 4.78 g LiCl implies 2.43 g H₂O, corresponding to ~1.35 moles H₂O per mole LiCl, approximating the monohydrate (LiCl·H₂O) .
Validation : Cross-check with X-ray diffraction or spectroscopic methods to confirm crystallographic structure .
Advanced: How do computational models like COSMO-RS-ES reconcile discrepancies in lithium chloride hydrate solubility data?
Methodological Answer:
Discrepancies arise from solvent interactions (e.g., methanol vs. 1-butanol) and hydrate morphology. COSMO-RS-ES parameterizes solvent and ion interactions to predict solubility:
Parameterization B : Adjusts activity coefficients for Li⁺ and Cl⁻ in mixed solvents (e.g., methanol + 1-butanol) to match experimental data .
Validation : Compare predictions to literature values (e.g., LiCl solubility in methanol: 38.5 g/100g at 25°C ).
Error Analysis : Root-mean-square deviations (RMSD) quantify model accuracy, guiding refinements in dielectric constant or hydrogen-bonding terms .
Basic: What safety protocols are critical when handling lithium chloride hydrate in neuroprotection studies?
Methodological Answer:
PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319: eye irritation; H302: harmful if swallowed ).
Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation.
Waste Disposal : Neutralize spills with sodium bicarbonate, collect in sealed containers, and incinerate in chemical waste facilities .
Advanced: How does hydrate morphology (patchy vs. homogeneous) affect the physical properties of lithium chloride hydrate in sediment models?
Methodological Answer:
Hydrate Distribution : Patchy saturation (hydrate clusters in pore spaces) reduces bulk conductivity compared to homogeneous distribution. For LiCl hydrate in sands, patchy morphology decreases thermal conductivity by 20–30% at 40% saturation .
Mechanical Testing : Use triaxial compression tests to measure stiffness transitions. At low saturation (≤30%), stiffness aligns with the series model (hydrate-free matrix dominates); at ≥60%, parallel model applies (hydrate bridges grains) .
Imaging : Micro-CT scans quantify hydrate cluster size and connectivity, correlating with permeability changes .
Basic: How do researchers optimize synthesis conditions for lithium chloride hydrate?
Methodological Answer:
Acid-Base Reaction : React LiOH·H₂O with HCl under reflux (80°C) to maximize yield. Example: 20% HCl solution (0.6 mol) mixed with LiOH·H₂O yields LiCl·H₂O with >95% purity .
Purification : Recrystallize in anhydrous ethanol to remove impurities like Li₂CO₃.
Quality Control : Validate via ion chromatography (Cl⁻ content) and Karl Fischer titration (water content) .
Advanced: How should contradictory in vivo dosage data (e.g., 60 mg/kg vs. 150 mg/kg LiCl) be addressed in neuroregeneration studies?
Methodological Answer:
Dose-Response Curves : Test multiple doses (e.g., 10–200 mg/kg) in Sprague-Dawley rats to identify therapeutic windows. For memory improvement, 60 mg/kg (i.p., twice daily) is effective without toxicity .
Route-Specific Effects : Intraperitoneal (i.p.) administration achieves higher CNS bioavailability than oral dosing (150 mg/kg), explaining efficacy differences .
Biomarkers : Measure GSK3β inhibition (IC₅₀: ~2 mM in vitro) and BDNF levels to correlate dosage with neurogenesis .
Basic: What solvents and concentrations are optimal for preparing lithium chloride hydrate stock solutions?
Methodological Answer:
In Vitro : Dissolve in DMSO (50 mg/mL with sonication) for cell studies (e.g., 5–20 mM in BHK cells ).
In Vivo : Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for ≥2.5 mg/mL solutions. Filter-sterilize (0.22 µm) to avoid particulates .
Advanced: What strategies resolve contradictions in LiCl hydrate’s role in apoptosis (pro-survival vs. pro-death effects)?
Methodological Answer:
Cell-Type Specificity : In PC12 cells, LiCl (10 mM) inhibits morphine-induced apoptosis via Akt activation . Conversely, in cancer cells, LiCl (≥50 mM) triggers caspase-3-dependent apoptosis.
Concentration Gradients : Use fluorescent probes (e.g., Fluo-4) to map intracellular Li⁺ concentrations, linking thresholds to apoptotic pathways .
Kinase Profiling : Screen LiCl’s off-target effects on JNK or p38 MAPK to explain divergent outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
